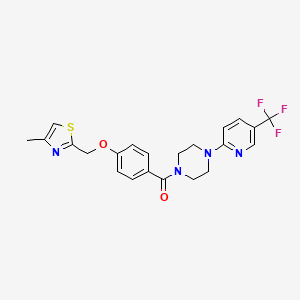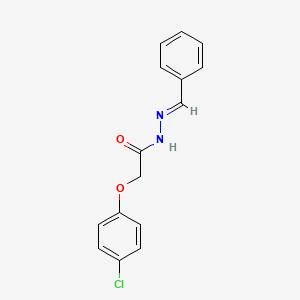
(4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21F3N4O2S and its molecular weight is 462.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds similar in structure, particularly those involving substituted benzothiazoles and pyridine derivatives, have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were prepared and showed variable and modest activity against investigated strains of bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiviral Activity
Compounds incorporating elements of the specified compound's structure, such as 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives, have been synthesized and assessed for antiviral activity. These compounds showed potential efficacy against viruses, suggesting the compound could have applications in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Tubulin Polymerization Inhibition
N-Heterocyclic compounds derived from phenoxazine and phenothiazine, including those with piperazinyl methanone moieties, have been identified as potent inhibitors of tubulin polymerization. This suggests potential applications in cancer research, particularly in the development of chemotherapeutic agents that target microtubule dynamics (Prinz et al., 2017).
Sodium Channel Blockade and Anticonvulsant Properties
Derivatives of triazine and pyrrolidinyl methanone have been synthesized and shown to block sodium channels and exhibit anticonvulsant properties. This indicates the potential for compounds with similar structures to be used in the development of treatments for neurological disorders, such as epilepsy (Malik & Khan, 2014).
PPAR Agonism
An efficient synthesis of a potent PPARpan agonist, incorporating a piperazinyl methanone structure similar to the compound , indicates potential applications in metabolic disease research, such as diabetes and obesity (Guo et al., 2006).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring and a thiazole ring , both of which are found in many biologically active compounds.
Mode of Action
Compounds containing imidazole and thiazole rings are known to interact with various biological targets and exhibit a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole and thiazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific pathways affected by this compound would depend on its specific targets, which are currently unknown.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , and thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Compounds containing imidazole and thiazole rings are known to exhibit a broad range of biological activities .
Properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2S/c1-15-14-32-20(27-15)13-31-18-5-2-16(3-6-18)21(30)29-10-8-28(9-11-29)19-7-4-17(12-26-19)22(23,24)25/h2-7,12,14H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLDXIIUQDAVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)




![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)
![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)
